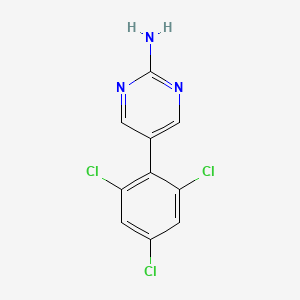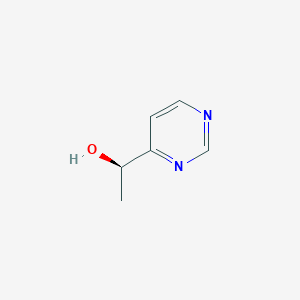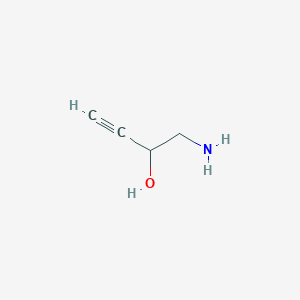
1-Aminobut-3-YN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminobut-3-YN-2-OL is an organic compound with the molecular formula C4H7NO. It is a versatile building block in organic synthesis, particularly valued for its unique structure that includes both an amino group and a hydroxyl group attached to a butynyl chain . This compound is used extensively in research and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminobut-3-YN-2-OL can be synthesized through various methods. One common approach involves the enzymatic cascade reaction, where racemic propargylic alcohols are converted into the corresponding ketones using peroxygenase from Agrocybe aegerita. These ketones are then transformed into enantiomerically pure alcohols using alcohol dehydrogenases from Lactobacillus kefir or Thermoanaerobacter brokii . Another method includes the Mitsunobu-type conversion of racemic alcohols into enantiomerically enriched propargylic amines using amine transaminases from Aspergillus terreus or Chromobacterium violaceum .
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis, where the compound is manufactured in large quantities to meet research and industrial demands . The production process ensures high purity and consistency, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Aminobut-3-YN-2-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones.
Reduction: It can be reduced to yield various alcohol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of diverse products.
Common Reagents and Conditions:
Oxidation: Peroxygenase from Agrocybe aegerita is commonly used for oxidation reactions.
Substitution: Various amine transaminases are employed for substitution reactions.
Major Products: The major products formed from these reactions include enantiomerically pure alcohols and amines, which are valuable intermediates in pharmaceutical and agrochemical industries .
Scientific Research Applications
1-Aminobut-3-YN-2-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Aminobut-3-YN-2-OL involves its interaction with various enzymes and molecular targets. For instance, in enzymatic reactions, the compound acts as a substrate for peroxygenase and alcohol dehydrogenases, facilitating the conversion of propargylic alcohols and amines into their enantiomerically pure forms . The molecular pathways involved include oxidation and reduction processes, which are crucial for the synthesis of various bioactive compounds.
Comparison with Similar Compounds
1-Aminobut-3-YN-2-OL can be compared with other similar compounds, such as:
1-Amino-3-butyn-2-ol: Another propargylic alcohol with similar reactivity and applications.
4-Aminobut-2-yn-1-ol hydrochloride: A related compound used in organic synthesis and medicinal chemistry.
Uniqueness: this compound is unique due to its dual functional groups (amino and hydroxyl) attached to a butynyl chain, making it highly versatile in various chemical transformations and applications.
Properties
IUPAC Name |
1-aminobut-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-4(6)3-5/h1,4,6H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWPLGYBQWZYRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
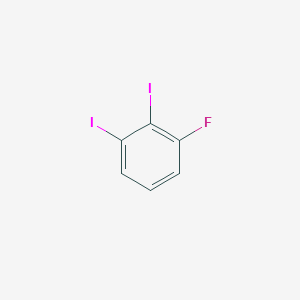
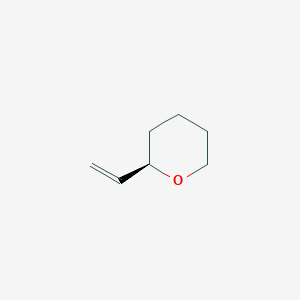
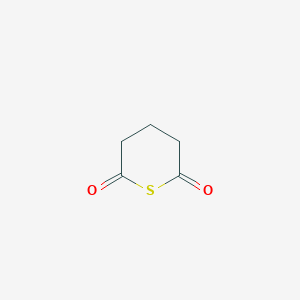
![Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI)](/img/structure/B13095643.png)
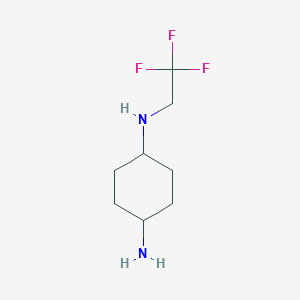
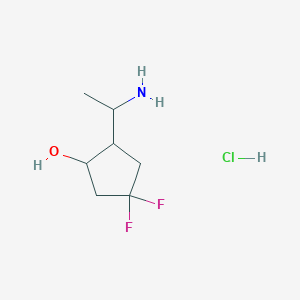
![1-(3-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13095665.png)
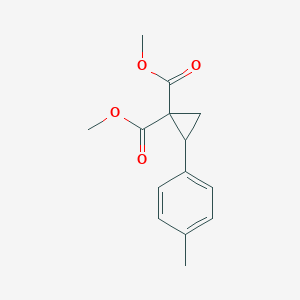
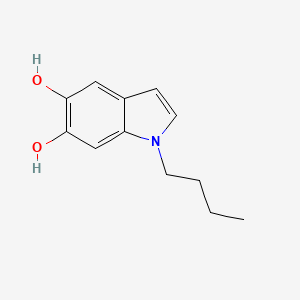
![1'-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13095679.png)
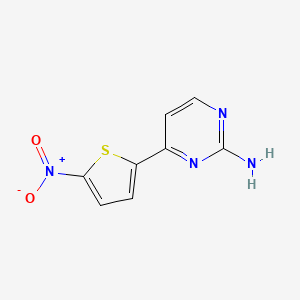
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13095684.png)
